molecular formula C24H26N4O4 B6567579 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 921790-88-7

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6567579
CAS No.: 921790-88-7
M. Wt: 434.5 g/mol
InChI Key: ATRVMWYKSSOLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.19540532 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the pyridazinone class. Its unique structure, characterized by a pyridazinone core and various substituents, suggests significant potential for biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and related research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyridazinone Core : The bicyclic structure containing nitrogen atoms contributes to its biological properties.
  • Methoxy Groups : The presence of methoxy groups enhances solubility and bioavailability.
  • Piperazine Moiety : This structural feature is known for its role in modulating receptor interactions and enhancing pharmacological effects.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC24H26N4O4
Molecular Weight434.5 g/mol
CAS Number941969-38-6

Antidepressant Potential

Research indicates that derivatives of piperazine, particularly those with a 2-methoxyphenyl group, exhibit significant affinity toward serotonergic receptors, specifically 5-HT1A and 5-HT7. These receptors are crucial in the regulation of mood and anxiety. A study demonstrated that compounds similar to this compound showed promising antidepressant-like activity in animal models, outperforming standard treatments such as imipramine .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Preliminary studies have indicated that similar pyridazinone derivatives can prolong survival in models of acute cerebral ischemia, suggesting they may protect neuronal health by reducing oxidative stress and inflammation . The presence of methoxy groups is believed to enhance these protective effects by improving the compound's ability to cross the blood-brain barrier.

Analgesic and Anti-inflammatory Activity

Compounds within the pyridazinone class have been reported to exhibit analgesic and anti-inflammatory activities. The structural similarities with known analgesics suggest that this compound might also possess these properties . Further research is needed to quantify these effects through standardized pain models.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Serotonergic Modulation : By acting on serotonin receptors (5-HT1A, 5-HT7), it may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
  • Inhibition of Inflammatory Pathways : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, which may contribute to their analgesic properties.
  • Neuroprotective Mechanisms : The compound may reduce neuronal apoptosis through antioxidant mechanisms or by modulating neurotrophic factors.

Case Study: Antidepressant Activity

In a study evaluating various piperazine derivatives for antidepressant-like activity, one derivative exhibited a Ki value of less than 1 nM for the 5-HT1A receptor, indicating high affinity . This suggests that structural modifications in compounds like this compound could lead to enhanced therapeutic profiles.

Research Findings on Neuroprotection

A series of experiments focused on neuroprotective effects demonstrated that pyridazinone derivatives could significantly reduce mortality rates in models subjected to ischemic conditions. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .

Properties

IUPAC Name

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-8-4-5-9-18(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-10-6-7-11-20(19)31-2/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVMWYKSSOLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.